N-Desmethyl Olopatadine-d6

LC-MS/MS Bioanalysis Pharmacokinetics

N-Desmethyl Olopatadine-d6 (CAS: 2012601-51-1) is a hexa-deuterated isotopologue of N-desmethyl olopatadine, the primary inactive metabolite of the antihistamine olopatadine. It is manufactured as a stable isotope-labeled internal standard (SIL-IS) for quantitative LC-MS/MS analysis of N-desmethyl olopatadine in biological matrices, with a molecular formula of C20H15D6NO3 and molecular weight of 329.42.

Molecular Formula C20H21NO3
Molecular Weight 329.4 g/mol
Cat. No. B15599354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Desmethyl Olopatadine-d6
Molecular FormulaC20H21NO3
Molecular Weight329.4 g/mol
Structural Identifiers
InChIInChI=1S/C20H21NO3/c1-21-10-4-7-17-16-6-3-2-5-15(16)13-24-19-9-8-14(11-18(17)19)12-20(22)23/h2-3,5-9,11,21H,4,10,12-13H2,1H3,(H,22,23)/b17-7-/i2D,3D,5D,6D,13D2
InChIKeyVQMJUHOJPCPUAM-RGLYJKRISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

N-Desmethyl Olopatadine-d6: Deuterated Metabolite Reference Standard for LC-MS/MS Bioanalysis


N-Desmethyl Olopatadine-d6 (CAS: 2012601-51-1) is a hexa-deuterated isotopologue of N-desmethyl olopatadine, the primary inactive metabolite of the antihistamine olopatadine. It is manufactured as a stable isotope-labeled internal standard (SIL-IS) for quantitative LC-MS/MS analysis of N-desmethyl olopatadine in biological matrices, with a molecular formula of C20H15D6NO3 and molecular weight of 329.42 .

Why N-Desmethyl Olopatadine-d6 Cannot Be Substituted by Unlabeled Metabolite or Other Deuterated Analogs in Quantitative Bioanalysis


In quantitative LC-MS/MS bioanalysis, substituting N-Desmethyl Olopatadine-d6 with the unlabeled N-desmethyl olopatadine as an internal standard is analytically invalid. Unlabeled compounds cannot be distinguished from endogenous analyte in the mass spectrometer, rendering accurate quantification impossible [1]. Furthermore, substitution with a different deuterated analog (e.g., d3 isotopologue) may introduce chromatographic retention time differences due to deuterium isotope effects, which can compromise matrix effect compensation and lead to systematic quantitation bias [2][3]. The selection of a specific deuterated internal standard with appropriate mass shift and chromatographic behavior is critical for method validation and regulatory compliance in bioanalytical studies.

N-Desmethyl Olopatadine-d6: Comparative Performance Data for Procurement Decision-Making


Mass Shift of +6 Da Provides Sufficient Spectral Separation from Unlabeled N-Desmethyl Olopatadine

N-Desmethyl Olopatadine-d6 exhibits a nominal mass shift of +6 Da relative to the unlabeled N-desmethyl olopatadine (C20H21NO3, MW 323.39), resulting from the substitution of six hydrogen atoms with deuterium . This mass difference is sufficient to avoid isotopic interference from the analyte's natural M+1, M+2, and M+3 isotopic peaks, which could otherwise confound quantification at low concentrations .

LC-MS/MS Bioanalysis Pharmacokinetics

Deuterated Internal Standards Improve Analytical Accuracy and Reduce Matrix Effect Interference in LC-MS/MS

Stable isotope-labeled internal standards such as N-Desmethyl Olopatadine-d6 are employed in LC-MS/MS analysis specifically to improve analytical accuracy and reproducibility while reducing matrix effect interference from biological sample components . In a systematic comparative study of deuterated (²H) versus non-deuterated (¹³C, ¹⁵N) SIL-IS for urinary biomarkers, deuterated IS generated negatively biased results of −38.4% relative to ¹³C-labeled IS due to differential ion suppression caused by chromatographic retention time shifts [1]. This class-level evidence demonstrates that while deuterated IS are widely used, their performance is method- and analyte-dependent, and careful validation is required to ensure accurate quantification.

Analytical Chemistry Method Validation Matrix Effect

Chromatographic Retention Time Shift Caused by Deuterium Isotope Effect May Impact Matrix Effect Compensation

Deuterium-labeled internal standards may exhibit chromatographic separation from their unlabeled analyte counterparts due to deuterium isotope effects, a phenomenon documented in the bioanalytical literature [1][2]. In one case study with carvedilol, a slight difference in retention time between the analyte and its deuterated IS—caused specifically by the deuterium isotope effect—resulted in differential ion suppression between the two species, changing the analyte-to-IS peak area ratio and compromising method accuracy [2]. This chromatographic separation means the deuterated IS does not experience identical instrumental and matrix conditions as the analyte, potentially affecting quantitation reliability [1].

Chromatography Isotope Effect LC-MS/MS

Elimination Half-Life of N-Desmethyl Olopatadine (26 Hours) Exceeds That of Parent Olopatadine (3 Hours) by 8.7-Fold

N-desmethyl olopatadine, the unlabeled analyte for which N-Desmethyl Olopatadine-d6 serves as an internal standard, is the major inactive metabolite of olopatadine formed via hepatic CYP3A4 and CYP2D6 metabolism [1]. The elimination half-life of N-desmethyl olopatadine is approximately 26 hours, which is 8.7-fold longer than the 3-hour elimination half-life of the parent drug olopatadine [1]. This substantial difference in elimination kinetics establishes the metabolite as a critical analyte for pharmacokinetic profiling, particularly for assessing drug accumulation and exposure in repeated-dose studies.

Pharmacokinetics Metabolism Drug Development

N-Desmethyl Olopatadine Detected as Low-Concentration Urinary Metabolite in Human Pharmacokinetic Studies

In human oral pharmacokinetic studies of olopatadine, the mono-desmethyl metabolite (N-desmethyl olopatadine) was detected at low concentrations in urine, while approximately 60-70% of the administered dose was recovered in urine as unchanged parent drug [1]. This low-abundance metabolite profile necessitates a sensitive and specific analytical method with a stable isotope-labeled internal standard to achieve reliable quantification in biological matrices.

Metabolism Excretion Clinical Pharmacology

Validated Application Scenarios for N-Desmethyl Olopatadine-d6 in Bioanalytical and Pharmacokinetic Workflows


LC-MS/MS Method Development and Validation for N-Desmethyl Olopatadine Quantification in Human Plasma or Urine

N-Desmethyl Olopatadine-d6 is employed as the stable isotope-labeled internal standard in LC-MS/MS assays for quantifying N-desmethyl olopatadine in human biological matrices. Its +6 Da mass shift enables distinct MRM transition monitoring without isotopic interference from the unlabeled analyte . Method validation should include assessment of matrix effects and confirmation of co-elution with the analyte, as deuterated IS may exhibit chromatographic retention time shifts that affect quantitation accuracy [1][2].

Pharmacokinetic Studies of Olopatadine Metabolism and Excretion

The extended elimination half-life of N-desmethyl olopatadine (≈26 hours) relative to parent olopatadine (≈3 hours) makes the metabolite an important analyte for characterizing drug accumulation and exposure. N-Desmethyl Olopatadine-d6 enables accurate quantification of this low-abundance metabolite in plasma and urine samples collected during clinical and preclinical pharmacokinetic studies of olopatadine-containing formulations.

Metabolic Pathway Tracing and ADME Studies Using Stable Isotope-Resolved Metabolomics

Stable isotope-labeled compounds such as N-Desmethyl Olopatadine-d6 can be used to track and quantify individual atoms in metabolic pathways, distinguish endogenous from exogenous metabolites, and reconstruct metabolic flux . This supports ADME studies where precise tracking of the N-desmethyl olopatadine metabolite is required to understand the complete metabolic fate of olopatadine in biological systems.

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